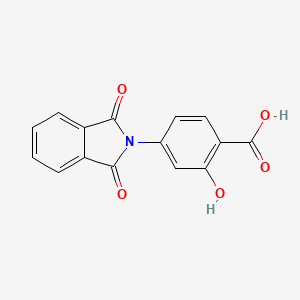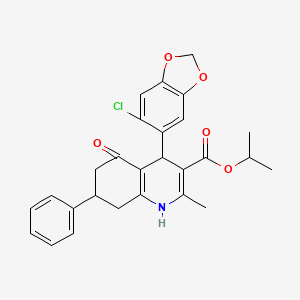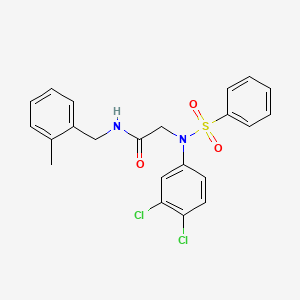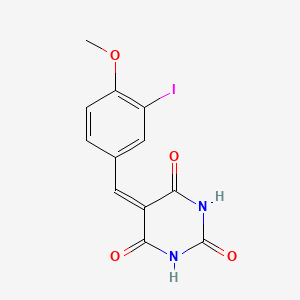![molecular formula C21H20FNO2 B5034819 Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate](/img/structure/B5034819.png)
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is a complex organic compound belonging to the quinoline family. . This compound, with its unique structure, holds promise for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate, typically involves multi-step reactions. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve cyclization reactions, where starting materials such as aniline and diethyl ethoxymethylenemalonate undergo a series of reactions to form the quinoline scaffold .
Industrial Production Methods
Industrial production of quinoline derivatives may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and reusable catalysts are employed to achieve efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-2-25-21(24)13-10-11-19-17(12-13)14-7-5-8-15(14)20(23-19)16-6-3-4-9-18(16)22/h3-7,9-12,14-15,20,23H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYCHQWVDSKDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N~1~-(2-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5034748.png)
![2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate](/img/structure/B5034753.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)

![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)


![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)

![3-chloro-N-cyclopentyl-4-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5034827.png)

